molecular formula C4H8F2O B2875423 2,2-Difluorobutan-1-ol CAS No. 784193-12-0

2,2-Difluorobutan-1-ol

Cat. No.: B2875423
CAS No.: 784193-12-0
M. Wt: 110.104
InChI Key: UNOKOFMLFNVANI-UHFFFAOYSA-N
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Description

2,2-Difluorobutan-1-ol is an organic compound with the molecular formula C4H8F2O It is a fluorinated alcohol, characterized by the presence of two fluorine atoms attached to the second carbon of the butanol chain

Scientific Research Applications

2,2-Difluorobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The safety information for 2,2-Difluorobutan-1-ol indicates that it is associated with several hazard statements, including H226 (flammable liquid and vapor), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluorobutan-1-ol typically involves the fluorination of butanol derivatives. One common method is the reaction of 2,2-difluorobutane with a suitable oxidizing agent to introduce the hydroxyl group. Another approach involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to convert butanol derivatives into the desired fluorinated alcohol.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluorobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form 2,2-difluorobutane.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products Formed:

    Oxidation: Formation of 2,2-difluorobutanal or 2,2-difluorobutanone.

    Reduction: Formation of 2,2-difluorobutane.

    Substitution: Formation of various substituted butanol derivatives.

Mechanism of Action

The mechanism of action of 2,2-Difluorobutan-1-ol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The presence of fluorine atoms enhances the compound’s ability to interact with specific enzymes and receptors, potentially leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

    2,2-Difluoropropanol: A fluorinated alcohol with similar properties but a shorter carbon chain.

    2,2-Difluoroethanol: Another fluorinated alcohol with even fewer carbon atoms.

    2,2-Difluoro-1,3-propanediol: A diol with two fluorine atoms, used in different applications.

Uniqueness: 2,2-Difluorobutan-1-ol is unique due to its specific carbon chain length and the positioning of the fluorine atoms, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.

Properties

IUPAC Name

2,2-difluorobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F2O/c1-2-4(5,6)3-7/h7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOKOFMLFNVANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784193-12-0
Record name 2,2-difluorobutan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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